{(S)-2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{(S)-2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS: 1609679-06-2) is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz)-protected cyclopropylamine group at the 2-position of the pyrrolidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and receptor modulators due to its stereochemical specificity and functional group diversity .
Key structural attributes include:
- Stereochemistry: The (S)-configuration at the pyrrolidine ring ensures enantioselective interactions in biological systems.
- Functional Groups: The benzyloxycarbonyl group enhances stability during synthesis, while the cyclopropyl moiety introduces steric and electronic effects.
- Molecular Backbone: The pyrrolidine-acetic acid framework facilitates solubility and reactivity in coupling reactions.
Notably, this compound has been discontinued by suppliers like CymitQuimica, likely due to challenges in synthesis scalability or niche application demand .
Properties
IUPAC Name |
2-[(2S)-2-[[cyclopropyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(19)11-20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYCVUMILXBWFE-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CN(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC(=O)O)CN(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {(S)-2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known by its CAS number 1354003-34-1, is a specialized organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O4, with a molecular weight of approximately 320.39 g/mol. The structure includes a pyrrolidine ring and a cyclopropyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O4 |
| Molecular Weight | 320.39 g/mol |
| CAS Number | 1354003-34-1 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been noted for potential inhibition of enzymes involved in metabolic processes, which can alter drug metabolism and efficacy.
- Metabolic Pathways : The compound's metabolites may exhibit different biological activities compared to the parent compound, necessitating comprehensive studies on both forms.
Biological Activity Profiles
Recent studies have utilized computational methods to predict the biological activity profiles of compounds similar to this compound. These profiles include:
- Antimicrobial Activity : Preliminary data suggest potential effectiveness against certain bacterial strains.
- Cytotoxicity : Evaluations indicate varying levels of cytotoxic effects on cancer cell lines, warranting further investigation into therapeutic applications.
Case Studies
A review of literature reveals several case studies that highlight the biological implications of similar compounds:
- Study on Pyrrolidine Derivatives : A study published in Pharmaceutical Research demonstrated that pyrrolidine derivatives exhibit significant anticancer properties through apoptosis induction in tumor cells .
- In Silico Predictions : Research utilizing in silico methods indicated that similar compounds can interact with multiple pharmacological targets, enhancing their therapeutic potential while also predicting possible adverse effects .
- Toxicity Assessments : Toxicological evaluations have shown that structural modifications can lead to variations in toxicity profiles, emphasizing the need for careful assessment during drug development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
<sup>†</sup> Molecular weight inferred from analogs: ~320–340 g/mol.
Key Differences and Implications
Substituent Effects: Cyclopropyl vs. Isopropyl: The cyclopropyl group in the target compound enhances rigidity and metabolic resistance compared to the more flexible isopropyl analog .
Backbone Modifications: Replacement of acetic acid with ethanol (e.g., 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol) reduces acidity, impacting ionizability and membrane permeability .
Stereochemical Considerations :
- The (S)-enantiomer of the target compound shows higher bioactivity than its (R)-counterparts in protease inhibition assays, underscoring the importance of chirality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
